molecular formula C77H130N24O17 B14801265 Porcine dynorphin A(1-13) acetate

Porcine dynorphin A(1-13) acetate

Cat. No.: B14801265
M. Wt: 1664.0 g/mol
InChI Key: OIXVNZBNMIKBJG-XFAGRCNTSA-N
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Description

It is derived from the porcine pituitary gland and is known for its antinociceptive properties at physiological concentrations . This compound is significant in the study of pain modulation and neuroprotection due to its interaction with opioid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of porcine dynorphin A(1-13) acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Porcine dynorphin A(1-13) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various substituted analogs used for research purposes .

Scientific Research Applications

Porcine dynorphin A(1-13) acetate has a wide range of scientific research applications:

Mechanism of Action

Porcine dynorphin A(1-13) acetate exerts its effects primarily through the activation of κ opioid receptors. Upon binding to these receptors, it induces a conformational change that leads to the inhibition of adenylate cyclase activity, reducing the production of cyclic AMP (cAMP). This results in decreased neuronal excitability and pain perception . Additionally, it can cause acute increases in intracellular calcium levels ([Ca2+]i) in neurons, similar to the effects seen with NMDA (N-methyl-D-aspartate) treatment .

Comparison with Similar Compounds

Porcine dynorphin A(1-13) acetate is unique due to its high potency and specificity for κ opioid receptors. Similar compounds include:

This compound stands out due to its specific interaction with κ opioid receptors and its significant role in pain modulation and neuroprotection.

Properties

Molecular Formula

C77H130N24O17

Molecular Weight

1664.0 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C75H126N24O15.C2H4O2/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47;1-2(3)4/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87);1H3,(H,3,4)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-;/m0./s1

InChI Key

OIXVNZBNMIKBJG-XFAGRCNTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O

Origin of Product

United States

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